![molecular formula C24H20N2O2S B2473926 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-81-7](/img/structure/B2473926.png)
4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
“4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives is usually performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimicrobial Agents : Research has demonstrated the synthesis of thiazole derivatives, including structures similar to 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, showing significant antimicrobial activity against various bacterial strains (Bikobo et al., 2017).
- Antifungal Agents : Compounds with structural similarities have been investigated for their antifungal properties, indicating potential applications in antifungal drug development (Narayana et al., 2004).
Anticancer Research
- Cancer Cell Line Inhibition : Various studies have synthesized thiazole derivatives for evaluating their anticancer activities against multiple cancer cell lines, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).
Neuroleptic Activity
- Potential Neuroleptics : Benzamides structurally related to the compound have been explored for neuroleptic activity, with significant inhibitory effects observed in rat models, indicating potential applications in psychosis treatment (Iwanami et al., 1981).
Additional Applications
- Supramolecular Gelators : Research has focused on the synthesis of N-(thiazol-2-yl) benzamide derivatives, including those similar to 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, for their gelation behavior, demonstrating potential in material science applications (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
For instance, they are used widely in the pharmaceutical industry and are present in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem .
Biochemical Pathways
For instance, thiazoles are found in many biologically active compounds with diverse activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, N-(4-methoxyphenyl)benzamide, a related compound, is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, and slightly soluble in water .
Result of Action
Benzamides and thiazoles are known to have a wide range of biological activities, which suggests that this compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
For instance, the synthesis of N-(4-methoxyphenyl)benzamide, a related compound, is performed under alkaline conditions .
properties
IUPAC Name |
4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-22-10-6-5-9-20(22)21-16-29-24(25-21)26-23(27)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWXBKCRBPSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
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